The compound can be sourced from chemical suppliers and is cataloged in databases such as PubChem and ChemSpider. It falls under the category of fluorinated organic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
The synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-ol typically involves several key steps:
The molecular structure of 1-(3-Fluoro-5-methylphenyl)butan-1-ol features a butanol backbone with a fluoro-substituted phenyl ring.
InChI=1S/C11H15F/c1-8(12)9-4-2-3-5-10(9)11(13)6-7/h2-5,8,13H,6H2,1H3.1-(3-Fluoro-5-methylphenyl)butan-1-ol can participate in various chemical reactions:
The mechanism of action for 1-(3-Fluoro-5-methylphenyl)butan-1-ol largely depends on its interactions with biological targets, particularly in medicinal chemistry contexts.
Further studies are required to elucidate specific interactions at the molecular level, including binding affinities and kinetic parameters.
The presence of the fluorine atom enhances lipophilicity while the hydroxyl group increases hydrophilicity, affecting solubility behavior in various solvents.
The compound has potential applications in various fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7